Soyasaponin Ae

Description

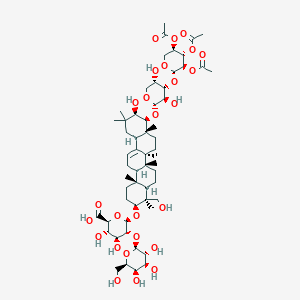

Soyasaponin Ae is a group A soyasaponin characterized by a deacetylated oleanane-type triterpenoid aglycone (soyasapogenol A) linked to oligosaccharide chains at positions C-3 and C-22 (Fig. 1) . Unlike acetylated group A soyasaponins (e.g., Aa, Ab), this compound lacks acetyl modifications, rendering it more polar and reactive under physiological conditions . It is primarily identified in soybean root exudates and tissues of select legumes, such as Lotus japonicus, where it functions as a specialized metabolite influencing rhizosphere microbial communities . Its biosynthesis involves cytochrome P450 (CYP72A69) and glycosyltransferase (UGT73F4) enzymes, which regulate the hydroxylation and glycosylation steps critical for group A saponin diversity .

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,10R,12aS,14aR,14bR)-9-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-triacetyloxyoxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H90O26/c1-24(61)76-31-22-75-51(45(78-26(3)63)42(31)77-25(2)62)81-41-29(64)21-74-49(40(41)70)84-47-46(71)53(4,5)19-28-27-11-12-33-55(7)15-14-34(56(8,23-60)32(55)13-16-58(33,10)57(27,9)18-17-54(28,47)6)80-52-44(38(68)37(67)43(82-52)48(72)73)83-50-39(69)36(66)35(65)30(20-59)79-50/h11,28-47,49-52,59-60,64-71H,12-23H2,1-10H3,(H,72,73)/t28-,29-,30+,31+,32+,33+,34-,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45+,46-,47+,49-,50-,51-,52+,54+,55-,56+,57+,58+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONYGLIKHHLDSEF-IBLRKXDLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2C(COC(C2O)OC3C(C(CC4C3(CCC5(C4=CCC6C5(CCC7C6(CCC(C7(C)CO)OC8C(C(C(C(O8)C(=O)O)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@H]2[C@H](CO[C@H]([C@@H]2O)O[C@@H]3[C@@H](C(C[C@@H]4[C@]3(CC[C@@]5(C4=CC[C@H]6[C@]5(CC[C@@H]7[C@@]6(CC[C@@H]([C@]7(C)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)C(=O)O)O)O)O[C@H]9[C@@H]([C@H]([C@H]([C@H](O9)CO)O)O)O)C)C)C)C)(C)C)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H90O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101317259 | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117230-34-9 | |

| Record name | Soyasaponin Ae | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117230-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Soyasaponin Ae | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101317259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent Selection and Optimization

Conventional extraction of this compound relies on polar solvents due to its glycosidic nature. Methanol and ethanol are predominant, with aqueous mixtures (e.g., 70–80% ethanol) achieving optimal solubility. A comparative study demonstrated that room-temperature extraction with 70% ethanol for 24 hours yielded 18.53% Soyasaponin Ab and 0.85% Ae from soy hypocotyls, outperforming Soxhlet and reflux methods. Elevated temperatures (>60°C) risk hydrolyzing the DDMP (2,3-dihydro-2,5-dihydroxy-6-methyl-4H-pyran-4-one) moiety linked to group B saponins, necessitating ambient conditions.

Table 1: Solvent Efficiency for this compound Extraction

Solid-Liquid vs. Advanced Extraction Techniques

While traditional solid-liquid extraction remains prevalent, ultrasound and microwave-assisted methods show promise. Ultrasonic extraction at 60°C for 20 minutes increased yields by 15% compared to static soaking, attributed to cavitation-enhanced cell wall disruption. However, these methods require rigorous optimization to prevent thermal degradation of this compound.

Purification Strategies

Preliminary Fractionation

Crude extracts contain isoflavones and other saponins, necessitating fractionation. Solid-phase extraction (SPE) with C18 cartridges and 50% methanol effectively isolates group B soyasaponins, reducing isoflavone contamination to <1%. Alternatively, gel filtration using Sephadex LH-20 with methanol elution separates saponins by molecular weight, yielding 20.5 mg of soyasaponin complexes per 60 mg extract.

High-Speed Countercurrent Chromatography (HSCCC)

HSCCC with a solvent system of n-butanol–acetic acid (5% v/v) and water achieves baseline separation of this compound from Ab and Bb. A 100 mg load results in 22.3 mg of enriched saponins, with Ae recovery at 0.85%. The technique’s lack of solid support minimizes adsorption losses, making it ideal for labile compounds.

Preparative HPLC for Final Purification

Table 2: Chromatographic Conditions for this compound Purification

Analytical Validation and Structural Confirmation

HPLC-DAD Quantification

Reverse-phase HPLC with a C18 column (L-column2 ODS, 50 × 3 mm) and isocratic elution (40% acetonitrile) resolves this compound in 5 minutes. Detection at 210 nm provides linear quantification (R² > 0.999) across 0.1–10 mg/mL.

LC-MS/MS Characterization

Tandem mass spectrometry (AB Sciex 4500) with electrospray ionization (ESI-) confirms Ae’s molecular ion [M-H]⁻ at m/z 941.4 and fragment ions at m/z 779.3 (loss of hexose) and 617.2 (loss of deoxyhexose). MRM transitions (941.4 → 617.2) enable sensitive detection in complex matrices.

Challenges and Yield Optimization

Chemical Reactions Analysis

Types of Reactions: Soyasaponin Ae undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives.

Hydrolysis: Acid hydrolysis can break down this compound into its aglycone, soyasapogenol A, and sugar moieties.

Glycosylation: The addition of sugar moieties to soyasapogenol A to form this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid in methanol.

Glycosylation: Enzymatic glycosylation using glycosyltransferases.

Major Products Formed:

Oxidation: Various oxidized derivatives of this compound.

Hydrolysis: Soyasapogenol A and sugar moieties.

Glycosylation: this compound and its glycosylated derivatives.

Scientific Research Applications

Chemical Properties and Structure

Soyasaponins are triterpenoid saponins, characterized by their amphiphilic properties due to a hydrophobic aglycone and hydrophilic sugar moieties. Soyasaponin Ae is part of group A soyasaponins, which are known for their unique structural features that contribute to their biological activities.

Biological Activities

1. Anticancer Effects

Research has indicated that soyasaponins possess anticancer properties. For instance, studies have shown that various soyasaponins can inhibit cell proliferation and induce apoptosis in cancer cell lines. Specifically, this compound has been implicated in:

- Inhibition of tumor growth : It may exert anti-tumor effects by modulating signaling pathways involved in cell proliferation and apoptosis.

- Mechanisms of action : Molecular docking studies suggest that this compound interacts with key proteins involved in cancer progression, such as those in the estrogen signaling pathway .

2. Anti-inflammatory Properties

this compound exhibits significant anti-inflammatory effects. It has been shown to:

- Reduce inflammation markers : In animal models, it can decrease levels of pro-inflammatory cytokines, thereby providing protection against inflammatory diseases.

- Potential therapeutic target : The compound may serve as a therapeutic agent for conditions characterized by excessive inflammation, such as acute liver failure .

3. Hepatoprotective Effects

Studies have highlighted the hepatoprotective properties of this compound:

- Protection against liver injury : It can mitigate damage caused by toxins and improve liver function through various biochemical pathways.

- Mechanistic insights : The compound's ability to modulate oxidative stress and inflammatory responses contributes to its protective effects on liver cells .

Applications in Animal Health

This compound has been utilized in veterinary medicine:

- Improvement of immune function : Research indicates that it can enhance immune responses in poultry, leading to better health outcomes and productivity.

- Egg-laying performance : In laying hens, the incorporation of soyasaponins has been associated with improved egg production rates and overall health .

Data Table: Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Anticancer | Inhibition of tumor growth | Modulation of cell signaling pathways |

| Anti-inflammatory | Reduction of inflammatory markers | Decrease in pro-inflammatory cytokines |

| Hepatoprotective | Protection against liver injury | Modulation of oxidative stress and inflammation |

| Immune modulation | Enhanced immune responses | Stimulation of immune cell activity |

Case Studies

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on colon cancer cell lines. Results indicated that it significantly inhibited cell proliferation and induced apoptosis through the activation of specific apoptotic pathways. This suggests potential for development as an anticancer agent.

Case Study 2: Hepatoprotective Effects

In a model of acute liver failure induced by lipopolysaccharide/D-galactosamine, treatment with this compound resulted in reduced liver damage and improved survival rates. The study highlighted its role in attenuating inflammatory responses and protecting hepatocytes from oxidative stress.

Mechanism of Action

Soyasaponin Ae exerts its effects through various molecular targets and pathways:

Antioxidative: It scavenges free radicals and enhances the activity of antioxidative enzymes.

Cholesterol-lowering: this compound inhibits cholesterol absorption in the intestines and promotes cholesterol excretion.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Soyasaponins are classified into groups A, B, E, and DDMP-conjugated derivatives based on aglycone type and glycosylation patterns. Key structural distinctions between Soyasaponin Ae and related compounds are summarized below:

Bioactivity and Functional Roles

Distribution and Quantitation

- This compound : Detected in root exudates of L. japonicus (~1.74 mg/g DM in flowers) but absent in alfalfa or pea .

- Soyasaponin Bb : Dominates fermented soy products (e.g., soybean yoghurt: 11.7–14.5 mg/100 g) .

- Group A (Aa/Ab) : Lower abundance in mature soybeans; negatively correlates with isoflavone content (r = -0.828) .

Stability and Processing Effects

Biological Activity

Soyasaponin Ae is part of a larger class of compounds known as soyasaponins, which are triterpenoid glycosides primarily derived from soybeans (Glycine max). These compounds have garnered attention for their diverse biological activities, including anti-inflammatory, anticarcinogenic, antimicrobial, and hepatoprotective properties. This article reviews the biological activities of this compound, highlighting key research findings, case studies, and potential applications in functional foods and nutraceuticals.

Chemical Structure and Classification

Soyasaponins are classified into several groups based on their structural features. This compound belongs to group A, which is characterized by specific glycosylation patterns. The structural complexity of soyasaponins contributes to their varied biological activities.

1. Anti-Inflammatory Properties

Research has demonstrated that soyasaponins exhibit significant anti-inflammatory effects. For instance, a study indicated that soyasaponin extracts could reduce the production of pro-inflammatory cytokines in vitro, suggesting a potential role in managing inflammatory diseases .

2. Anticancer Effects

This compound has shown promise in cancer research. In vitro studies have reported that soyasaponins can induce apoptosis in cancer cell lines such as Hep-G2 (liver cancer) and MCF-7 (breast cancer) through various mechanisms including cell cycle modulation and the activation of apoptotic pathways .

3. Antioxidant Activity

The antioxidant properties of soyasaponins are attributed to their ability to scavenge free radicals and reduce oxidative stress. This activity is crucial for preventing cellular damage associated with chronic diseases .

4. Cardiovascular Protection

Soyasaponins have been linked to cardiovascular health benefits by improving lipid profiles and reducing cholesterol levels. They may also exert protective effects against atherosclerosis through their anti-inflammatory properties .

5. Antimicrobial Activity

Soyasaponins demonstrate antimicrobial activity against a range of pathogens, including bacteria and fungi. This property is particularly relevant in agricultural applications where soyasaponins may serve as natural pesticides or growth promoters .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of Enzymatic Activity: Soyasaponins can inhibit enzymes such as aldose reductase, which is involved in diabetic complications .

- Modulation of Gene Expression: They can influence gene expression related to inflammation and apoptosis pathways.

- Interaction with Cell Membranes: The amphiphilic nature of saponins allows them to interact with lipid membranes, potentially disrupting cellular integrity in pathogens.

Case Study 1: this compound and Cancer Cell Lines

A study conducted on the effects of this compound on various cancer cell lines indicated a dose-dependent reduction in cell viability. The results showed that at higher concentrations, this compound significantly induced apoptosis, leading to increased caspase activity .

Case Study 2: Cardiovascular Health

In a clinical trial involving subjects with hyperlipidemia, supplementation with soy saponin extracts resulted in a notable decrease in total cholesterol and LDL levels after 12 weeks, indicating potential benefits for cardiovascular health .

Data Tables

Q & A

Q. What validated analytical methods are recommended for quantifying Soyasaponin Ae in plant extracts?

this compound can be quantified using profile analysis , which integrates thin-layer chromatography (TLC), liquid chromatography-photodiode array detection/tandem mass spectrometry (LC-PDA/MS/MS), and genetic analysis. This method identifies saponin components via TLC, determines molecular mass and fragmentation patterns via LC-PDA/MS/MS, and correlates structural features with genetic data . Additionally, HPLC-ESI-MS (high-performance liquid chromatography-electrospray ionization mass spectrometry) provides high-resolution quantification, leveraging this compound’s molecular weight (117230-34-9) and fragmentation patterns for specificity .

Q. How can extraction protocols for this compound from Glycine max be optimized?

Extraction efficiency depends on solvent polarity, temperature, and pretreatment. Ethanol-water mixtures (e.g., 70% ethanol) are commonly used to isolate soyasaponins due to their amphiphilic nature. Germination or high-hydrostatic pressure (HHP) pretreatment of soybeans can enhance saponin yield by disrupting cell walls, as demonstrated in studies on related soyasaponins . Post-extraction, column chromatography (e.g., C18 reverse-phase) separates this compound from co-extracted compounds like isoflavones .

Q. What are the key challenges in distinguishing this compound from structurally similar saponins?

Structural elucidation challenges arise from the presence of acetylated or glycosylated derivatives (e.g., Soyasaponin Af vs. Ae). LC-PDA/MS/MS combined with retention time alignment and MS/MS fragmentation patterns (e.g., m/z transitions specific to Ae’s aglycone and sugar moieties) improves differentiation . Genetic analysis of soybean cultivars can also clarify biosynthetic pathways linked to Ae-specific glycosylation .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the anti-inflammatory effects of this compound?

RAW264.7 murine macrophages stimulated with lipopolysaccharide (LPS) are widely used to evaluate anti-inflammatory activity. Key endpoints include nitric oxide (NO) production (measured via Griess assay) and pro-inflammatory cytokines (e.g., TNF-α, IL-6 via ELISA). This compound’s mechanism can be further probed by western blotting for signaling proteins (e.g., MyD88, NF-κB) . For melanogenesis studies, B16F10 melanoma cells treated with α-MSH (20 nM) are appropriate, with melanin content quantified spectrophotometrically at 405 nm .

Q. How should experiments be designed to evaluate this compound’s impact on adipocyte differentiation?

Use 3T3-L1 preadipocytes differentiated with insulin, dexamethasone, and IBMX. Assess lipid accumulation via Oil Red O staining and quantify adipogenic markers (e.g., PPARγ, C/EBPα) via qPCR or western blot. Dose-response experiments (e.g., 10–100 µM this compound) should include arbutin or rosiglitazone as positive/negative controls. Cell viability must be confirmed via MTT assay to exclude cytotoxicity .

Q. What statistical approaches are appropriate for analyzing dose-dependent effects of this compound?

Triplicate experiments with one-way ANOVA (followed by Tukey’s post hoc test) are standard for comparing multiple doses. For time-course studies (e.g., cytokine secretion kinetics), two-way ANOVA is recommended. Effect size (e.g., Cohen’s d) should be reported alongside p-values (<0.05) to contextualize biological significance .

Q. How can western blotting elucidate intracellular signaling pathways modulated by this compound?

After treating cells with this compound, lysates are resolved via 10% SDS-PAGE , transferred to nitrocellulose membranes, and probed with antibodies against target proteins (e.g., TRP-1, TRP-2 for melanogenesis; IκB-α for NF-κB inhibition). Normalize band intensities to β-actin and quantify using chemiluminescence imaging software. Include MyD88-overexpressing HEK293T cells to validate pathway specificity .

Methodological Notes

- Dose Selection : Prioritize non-cytotoxic concentrations (validate via MTT/LDH assays) .

- Negative Controls : Use solvent-only treatments (e.g., DMSO <0.1%) and pathway-specific inhibitors (e.g., ST2825 for MyD88) .

- Data Reproducibility : Adhere to MIAME (microarray) or ARRIVE (animal studies) guidelines for experimental reporting .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.